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molecular formula C8H7NO3 B2806240 6-hydroxy-4-methylbenzo[d]oxazol-2(3H)-one CAS No. 1231749-32-8

6-hydroxy-4-methylbenzo[d]oxazol-2(3H)-one

Cat. No. B2806240
M. Wt: 165.148
InChI Key: HYXUVHMQHBSTHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08952014B2

Procedure details

77 mg (0.40 mmol) 4-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-ylboric acid were dissolved in 2.0 mL glacial acetic acid and mixed with 0.20 mL (2.3 mmol) hydrogen peroxide solution (35% in water) and stirred briefly. The reaction mixture was left to stand for 1 h at RT. The precipitate formed was suction filtered, washed with water and dried i. vac.
Name
4-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-ylboric acid
Quantity
77 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]2[NH:8][C:9](=[O:11])[O:10][C:6]=2[CH:5]=[C:4]([O:12]B(O)O)[CH:3]=1.OO>C(O)(=O)C>[OH:12][C:4]1[CH:3]=[C:2]([CH3:1])[C:7]2[NH:8][C:9](=[O:11])[O:10][C:6]=2[CH:5]=1

Inputs

Step One
Name
4-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-6-ylboric acid
Quantity
77 mg
Type
reactant
Smiles
CC1=CC(=CC2=C1NC(O2)=O)OB(O)O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
OO

Conditions

Stirring
Type
CUSTOM
Details
stirred briefly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture was left
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried i

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OC1=CC2=C(NC(O2)=O)C(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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